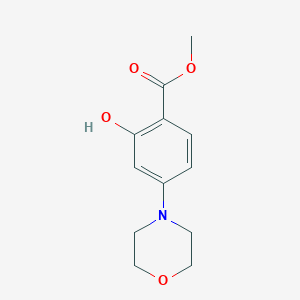

Methyl 2-hydroxy-4-morpholinobenzoate

Description

Contextualization within Organic Chemistry and Interdisciplinary Research

Within organic chemistry, Methyl 2-hydroxy-4-morpholinobenzoate is of interest due to its multifunctional nature. The presence of a hydroxyl group, a morpholine (B109124) moiety, and a methyl ester on a benzene (B151609) ring allows for a variety of chemical transformations. This makes it a valuable building block for creating a wide range of organic molecules with potential applications in medicinal chemistry, materials science, and agrochemicals. The morpholine component, in particular, is known to enhance solubility and bioavailability in drug candidates, making this compound a point of interest for interdisciplinary research bridging chemistry and biology. chemimpex.com

Significance of the 2-hydroxy-4-morpholinobenzoate Scaffold in Chemical Sciences

The 2-hydroxy-4-morpholinobenzoate scaffold is a key structural motif that imparts specific properties to the molecule. The hydroxyl and morpholine groups at positions 2 and 4 of the benzoate (B1203000) ring, respectively, can participate in hydrogen bonding and other non-covalent interactions. These interactions are crucial for molecular recognition processes, such as the binding of a molecule to a biological target. The scaffold's inherent chemical functionalities also make it a versatile platform for chemical modifications, allowing for the fine-tuning of its properties for specific applications. The broader class of benzoate derivatives has seen extensive use as preservatives, known as parabens, highlighting the utility of this chemical framework. researchgate.netnih.gov

Current State of Academic Inquiry Pertaining to this compound

Currently, academic inquiry into this compound is primarily focused on its role as an intermediate in the synthesis of bioactive molecules. Research has indicated its utility in the development of analgesics and anti-inflammatory agents. chemimpex.com The compound is also being explored for its potential in creating pharmaceuticals targeting neurological disorders. chemimpex.com In the realm of cosmetic science, its moisturizing properties and ability to improve skin texture are subjects of investigation. chemimpex.com Furthermore, its application in the formulation of agrochemicals and other specialty chemicals is an active area of research. chemimpex.com

| Research Area | Focus of Investigation |

| Pharmaceutical Development | Intermediate for analgesics, anti-inflammatory agents, and drugs for neurological disorders. chemimpex.com |

| Cosmetic Formulations | Moisturizing properties and improvement of skin texture. chemimpex.com |

| Agrochemicals | Incorporation into formulations requiring enhanced stability and performance. chemimpex.com |

Research Gaps and Prospective Avenues in this compound Studies

Despite its recognized potential, there are several gaps in the current research on this compound. A significant portion of the available information comes from patent literature and commercial suppliers, with a noticeable lack of in-depth, peer-reviewed academic studies on its synthesis, characterization, and biological activity.

Future research could focus on several promising avenues:

Novel Synthetic Methodologies: While related compounds have established synthetic routes, developing more efficient and environmentally friendly methods for synthesizing this compound would be beneficial.

Elucidation of Biological Mechanisms: Detailed studies to understand the specific biological targets and mechanisms of action of this compound and its derivatives are needed. This could uncover new therapeutic applications.

Exploration of Material Science Applications: The unique chemical structure of this compound suggests it could be a precursor for novel polymers or other materials with interesting properties.

Comprehensive Spectroscopic and Crystallographic Analysis: In-depth structural studies would provide valuable data for computational modeling and help in understanding its chemical reactivity and interactions.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-4-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-16-12(15)10-3-2-9(8-11(10)14)13-4-6-17-7-5-13/h2-3,8,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSWZRTXKPKVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N2CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Hydroxy 4 Morpholinobenzoate and Its Analogues

Retrosynthetic Analysis of Methyl 2-hydroxy-4-morpholinobenzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several potential synthetic routes by disconnecting key functional groups.

The primary disconnections are the C-N bond linking the morpholine (B109124) ring to the benzene (B151609) ring and the C-O bond of the methyl ester.

Disconnection 1 (C-N Bond): Cleaving the aryl C-N bond suggests a nucleophilic aromatic substitution or a cross-coupling reaction. This leads back to two key precursors: morpholine and a substituted methyl 2-hydroxybenzoate derivative. The benzoate (B1203000) must possess a suitable leaving group at the C-4 position, such as a halogen (F, Cl, Br) or a sulfonate ester (e.g., triflate), to facilitate the reaction. A plausible precursor is methyl 2-hydroxy-4-fluorobenzoate .

Disconnection 2 (Ester C-O Bond): Breaking the ester bond points to an esterification reaction as a final step. This approach would involve synthesizing 2-hydroxy-4-morpholinobenzoic acid first, followed by esterification with methanol (B129727) in the presence of an acid catalyst.

Combined Disconnections: A more practical approach involves disconnecting both the C-N and the ester bonds, leading back to a foundational starting material like 2,4-dihydroxybenzoic acid . This common precursor can first be esterified to yield methyl 2,4-dihydroxybenzoate , which is then functionalized with morpholine at the C-4 position. This route is often preferred due to the accessibility of the starting materials and the predictable reactivity of the intermediates.

This analysis is visually represented in the figure below:

Figure 1: Retrosynthetic Pathways for this compound

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis is central to the efficient synthesis of complex organic molecules like this compound. Catalytic methods offer pathways that are more energy-efficient and generate less waste compared to stoichiometric reactions. The primary catalytic challenges in synthesizing this molecule and its analogues include the formation of the C-N bond between the aromatic ring and the morpholine moiety, and potentially the esterification of the carboxylic acid.

Transition metal catalysis provides powerful tools for the formation of carbon-nitrogen (C-N) bonds, a key step in the synthesis of this compound. The most prominent of these methods are the Buchwald-Hartwig amination and the Ullmann condensation, which facilitate the coupling of an amine with an aryl halide or a related electrophile.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. wikipedia.orgyoutube.com This reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org The efficiency of this reaction is highly dependent on the choice of phosphine (B1218219) ligand, with bulky, electron-rich ligands like XPhos, SPhos, and BrettPhos demonstrating superior activity. youtube.com For the synthesis of this compound, a plausible route would involve the coupling of morpholine with a Methyl 2-hydroxy-4-halobenzoate (e.g., bromo- or iodo-) precursor. The reaction is driven by a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. youtube.com

The Ullmann condensation (or Ullmann-type reaction) is a copper-catalyzed alternative for forming C-N bonds. wikipedia.orgorganic-chemistry.org Historically, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced ligand-accelerated protocols that allow the reaction to proceed under milder conditions. nih.govmdpi.com Ligands such as diamines and N,N-dimethyl glycine (B1666218) can significantly improve the efficiency of the copper-catalyzed coupling of morpholine with an activated aryl halide. organic-chemistry.org The Goldberg reaction, a variation of the Ullmann condensation, is specifically focused on C-N bond formation and serves as an alternative to the Buchwald-Hartwig amination. wikipedia.orgwikipedia.org

Below is a comparative table summarizing typical conditions for these coupling reactions as applied to analogous N-arylation of morpholine.

| Reaction | Catalyst System | Typical Ligand(s) | Base | Solvent | Temperature |

| Buchwald-Hartwig Amination | Pd(OAc)₂, [Pd(allyl)Cl]₂ | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, t-BuXPhos) | t-BuONa, t-BuOLi, Cs₂CO₃ | Toluene, Dioxane | 80-120 °C |

| Ullmann Condensation | CuI, Cu₂O, CuO-NPs | Diamines (e.g., DMEDA), N,N-Dimethyl glycine, Phenanthroline | K₂CO₃, Cs₂CO₃, KOH | DMF, NMP, DMSO | 100-210 °C |

This table presents generalized conditions based on literature for similar C-N cross-coupling reactions. Specific conditions for the synthesis of this compound would require experimental optimization.

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-catalyzed reactions, often offering improved sustainability and unique selectivity.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For the synthesis of derivatives related to this compound, organocatalytic approaches could be envisioned for C-N bond formation. For instance, organocatalytic C-H amination of arenes has been demonstrated, providing a direct method to functionalize aromatic rings without pre-activation as a halide. chemrxiv.org While direct amination at the C4 position of a methyl salicylate (B1505791) precursor would be challenging due to electronic factors, related transformations on activated substrates have been achieved. nih.gov Enamine catalysis, a cornerstone of organocatalysis, has been successfully used in the asymmetric α-amination of carbonyl compounds, showcasing the potential for creating complex amine-containing molecules under mild, metal-free conditions. nih.gov

Biocatalysis employs enzymes to perform chemical transformations. This approach is highly valued for its exceptional selectivity (chemo-, regio-, and stereoselectivity) and environmentally benign reaction conditions (typically in aqueous media at ambient temperature and pressure). For the synthesis of this compound analogues, enzymes like transaminases or engineered oxidases could be employed. For example, flavoprotein oxidases have been used for the direct oxidative amination of para-substituted phenols, where a phenol (B47542) is oxidized to a reactive intermediate that then undergoes nucleophilic addition by an amine. researchgate.net This strategy could potentially be adapted for the direct amination of a suitable phenolic precursor. Furthermore, multi-enzyme cascades have been constructed in microbial hosts to synthesize 4-hydroxybenzoic acid from renewable feedstocks like L-tyrosine, demonstrating the potential of biocatalysis for producing the core benzoic acid structure. nih.gov

| Catalytic Method | Catalyst Example | Transformation | Key Advantages |

| Organocatalysis | Chiral Primary Amines | Asymmetric α-amination of β-ketocarbonyls | Metal-free, high enantioselectivity. nih.gov |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Photoelectrochemical C-H Amination of Arenes | Direct functionalization of C-H bonds. chemrxiv.org | |

| Biocatalysis | Flavoprotein Oxidase | Oxidative Amination of p-Substituted Phenols | Uses O₂ as an oxidant, mild conditions. researchgate.net |

| Multi-enzyme Cascade (in E. coli) | Synthesis of 4-hydroxybenzoic acid from L-tyrosine | Utilizes renewable feedstocks. nih.gov |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of pharmaceutical intermediates like this compound can be made more sustainable by incorporating these principles.

Key areas for applying green chemistry in this context include:

Solvent Selection : Traditional syntheses often use volatile and toxic organic solvents. tandfonline.com Green chemistry promotes the use of safer alternatives such as water, bio-based solvents (e.g., 2-methyltetrahydrofuran), or supercritical fluids like CO₂. jddhs.com Water is an ideal solvent due to its non-toxicity and abundance, and techniques like phase-transfer catalysis can be used for reactants with limited water solubility. tandfonline.com

Catalyst Choice : The move from stoichiometric reagents to catalytic ones is a fundamental green principle. Furthermore, replacing catalysts based on scarce or toxic metals with those based on more abundant and less toxic metals (e.g., nickel or copper instead of palladium) is a desirable goal. rsc.org Heterogeneous catalysts are also preferred as they can be easily separated from the reaction mixture and recycled. jddhs.com

Energy Efficiency : Employing energy-efficient methods can significantly reduce the environmental footprint of a synthesis. Microwave-assisted synthesis, for example, can dramatically shorten reaction times and reduce energy consumption compared to conventional heating. tandfonline.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Catalytic C-H activation or amination reactions are highly atom-economical as they avoid the need for pre-functionalization of the substrate (e.g., as a halide), thus reducing waste.

For instance, a greener synthesis of an aniline (B41778) derivative, which is structurally related to the morpholino-substituted benzoate, was achieved via a microwave-assisted method that eliminated the need for transition metals, ligands, and organic solvents. tandfonline.com

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms. nih.govbohrium.com By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), chemists can trace the path of atoms and bonds throughout a chemical transformation.

The synthesis of an isotopically labeled version of this compound could be approached in several ways, depending on the mechanistic question being investigated:

Labeling the Morpholine Moiety : To study the C-N bond formation step in a Buchwald-Hartwig or Ullmann reaction, one could use ¹⁵N-labeled morpholine or morpholine labeled with deuterium (B1214612) (e.g., morpholine-d₈).

Labeling the Benzoate Core : ¹³C-labeling at specific positions on the aromatic ring could help elucidate mechanisms of aromatic substitution or decarboxylation side reactions.

Labeling the Methyl Ester Group : Using ¹³C-labeled or deuterium-labeled methanol (CD₃OH) in the esterification step would allow for the study of hydrolysis or transesterification reactions.

Elucidation of Molecular Structure and Conformation of Methyl 2 Hydroxy 4 Morpholinobenzoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy stands as a powerful, non-destructive technique for probing the chemical environment of atomic nuclei, thereby revealing the connectivity and three-dimensional structure of molecules.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the number and types of protons and carbons in the molecule. In a hypothetical ¹H NMR spectrum of methyl 2-hydroxy-4-morpholinobenzoate, distinct signals would be expected for the aromatic protons, the morpholine (B109124) ring protons, the methyl ester protons, and the hydroxyl proton. The chemical shifts (δ) of these signals are indicative of their electronic environment, while the splitting patterns (multiplicity) reveal neighboring proton-proton (H-H) couplings.

Similarly, a ¹³C NMR spectrum would display separate resonances for each unique carbon atom in the molecule, including those of the benzene (B151609) ring, the morpholine moiety, the ester carbonyl group, and the methyl group.

Two-dimensional (2D) NMR techniques provide further insight by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals H-H coupling correlations. For instance, it would show which aromatic protons are adjacent to each other and delineate the coupling network within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu This is instrumental in definitively assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments, such as confirming the connection of the morpholine ring to the benzene ring and the position of the ester group.

A hypothetical table of expected NMR data is presented below. Actual experimental values would be required for a definitive analysis.

| Atom Position | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) | COSY Correlations | HSQC Correlation | HMBC Correlations |

| Aromatic H | (d, J=...) | With adjacent aromatic H | C-Aromatic | With other aromatic C, Ester C=O | |

| Aromatic H | (dd, J=..., ...) | With adjacent aromatic H's | C-Aromatic | With other aromatic C | |

| Aromatic H | (d, J=...) | With adjacent aromatic H | C-Aromatic | With other aromatic C, C attached to Morpholine N | |

| Morpholine -CH₂-N- | (t, J=...) | With adjacent Morpholine -CH₂-O- | C-Morpholine | With other Morpholine C, Aromatic C | |

| Morpholine -CH₂-O- | (t, J=...) | With adjacent Morpholine -CH₂-N- | C-Morpholine | With other Morpholine C | |

| Ester -OCH₃ | (s) | None | C-Ester | With Ester C=O | |

| Hydroxyl -OH | (s) | None | None | With Aromatic C attached to -OH, adjacent Aromatic C | |

| Aromatic C-OH | |||||

| Aromatic C-COOCH₃ | |||||

| Aromatic C-Morpholine | |||||

| Ester C=O |

Conformational Analysis via NMR

The conformation of the morpholine ring and its orientation relative to the benzene ring can be investigated using NMR techniques. The morpholine ring typically adopts a chair conformation. The coupling constants (J-values) between protons on the morpholine ring, obtained from the ¹H NMR spectrum, can provide information about the dihedral angles between these protons and thus help to confirm the chair conformation.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to identify protons that are close in space, even if they are not directly bonded. For instance, NOE correlations between protons of the morpholine ring and the aromatic protons would provide evidence for the preferred rotational orientation (conformation) of the morpholine group relative to the plane of the benzene ring.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups absorb at characteristic frequencies, making FT-IR a powerful tool for functional group identification.

For this compound, the FT-IR spectrum would be expected to show key absorption bands corresponding to its constituent functional groups. A table of expected characteristic IR absorptions is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3600-3200 (broad) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic - morpholine, methyl) | Stretching | 3000-2850 |

| C=O (ester) | Stretching | 1735-1715 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-O (ester and ether) | Stretching | 1300-1000 |

| C-N (amine) | Stretching | 1250-1020 |

The broadness of the O-H stretching band is indicative of hydrogen bonding, which could be intramolecular (between the hydroxyl group and the ester carbonyl) or intermolecular.

Raman Spectroscopy Studies

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light (from a laser) by a molecule. While FT-IR is based on absorption, Raman is based on scattering. A key difference is that molecular vibrations that are strong in IR are often weak in Raman, and vice versa. For instance, non-polar bonds and symmetric vibrations often produce strong Raman signals.

In the Raman spectrum of this compound, the aromatic ring vibrations, particularly the symmetric "ring breathing" mode, would be expected to be prominent. The C=O stretch of the ester would also be observable. Comparing the FT-IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule upon ionization.

In a typical electron ionization (EI) mass spectrum of this compound, the molecule would be ionized to form a molecular ion (M⁺•), whose m/z value would correspond to the molecular weight of the compound. This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a fingerprint of the molecule's structure.

Common fragmentation pathways for this molecule could include:

Loss of the methoxy (B1213986) group (-•OCH₃) from the ester, resulting in a fragment ion [M - 31]⁺.

Loss of the entire ester group (-•COOCH₃) , leading to an [M - 59]⁺ fragment.

Cleavage of the morpholine ring , which can fragment in several ways, often involving the loss of ethylene (B1197577) oxide (C₂H₄O) or other small neutral molecules.

Alpha-cleavage adjacent to the nitrogen atom of the morpholine ring.

A hypothetical table of major expected mass spectral fragments is presented below.

| m/z Value | Identity of Fragment |

| [M]⁺• | Molecular Ion |

| M - 31 | [M - •OCH₃]⁺ |

| M - 59 | [M - •COOCH₃]⁺ |

| Various | Fragments from the cleavage of the morpholine ring. |

| Various | Fragments from the cleavage of the aromatic ring. |

By carefully analyzing the masses of the fragment ions, the structural components of this compound can be confirmed, providing evidence that is complementary to the data obtained from NMR and vibrational spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. For this compound (C12H15NO4), HRMS would be expected to yield a highly accurate mass measurement for its molecular ion.

Instruments such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can achieve resolutions high enough to distinguish between ions of the same nominal mass but different elemental compositions. nih.gov The exact mass of the protonated molecule [M+H]+ of this compound is calculated to be 238.1074 Da. An experimental HRMS measurement would aim to match this theoretical value with a very low mass error, typically in the parts-per-million (ppm) range, thus confirming the molecular formula.

Table 1: Theoretical HRMS Data for Protonated this compound

| Ion Formula | Ion Type | Calculated m/z | Description |

|---|---|---|---|

| [C12H15NO4 + H]+ | [M+H]+ | 238.1074 | Protonated molecular ion, typically the most abundant ion in soft ionization techniques like ESI. |

| [C12H15NO4 + Na]+ | [M+Na]+ | 260.0893 | Sodium adduct, commonly observed in ESI-MS. |

Fragmentation Pathway Analysis

Electron Ionization (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, leading to ionization and subsequent fragmentation. The resulting fragmentation pattern is a unique fingerprint that provides valuable structural information. The analysis of these pathways for this compound would likely reveal several characteristic fragmentation routes common to substituted benzoates and morpholine-containing compounds. nih.govchemguide.co.uk

The initial molecular ion (M+) would have an m/z of 237. The fragmentation process is often initiated by the cleavage of the most labile bonds. Key expected fragmentations include:

Loss of a methoxy radical (•OCH3): Cleavage of the ester group to form an acylium ion is a common pathway for methyl esters, which would result in an ion at m/z 206. nih.gov

Loss of the morpholine ring: Fragmentation of the morpholine ring can occur through various pathways. A common cleavage involves the loss of C2H4O, leading to a significant fragment ion.

Cleavage of the C-N bond: The bond connecting the morpholine nitrogen to the benzene ring could cleave, leading to fragments corresponding to the morpholino cation or the benzoate (B1203000) radical cation.

Ortho effect: The presence of the hydroxyl group ortho to the ester can lead to specific rearrangements, such as the loss of a molecule of methanol (B129727) (CH3OH) from the molecular ion, a characteristic fragmentation for methyl salicylates. nih.govdocbrown.info

Table 2: Plausible Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment Ion | Plausible Origin |

|---|---|---|

| 237 | [C12H15NO4]+• | Molecular Ion (M+) |

| 206 | [M - •OCH3]+ | Loss of methoxy radical from the ester group. |

| 178 | [M - COOCH3]+ | Loss of the carbomethoxy group. |

| 150 | [C8H6O3]+• | Fragment resulting from cleavage of the morpholine ring and subsequent rearrangement. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* and n→π* transitions associated with its aromatic system and heteroatoms. The core structure is a substituted benzene ring, which is a chromophore. The hydroxyl (-OH), morpholino (-C4H8NO), and methyl ester (-COOCH3) groups act as auxochromes, modifying the absorption maxima (λmax) and molar absorptivity.

Studies on similar compounds, such as p-hydroxybenzoic acid and its esters, show wide absorption bands in the 200 to 400 nm region. nist.gov The presence of the electron-donating morpholino group at the para position and the hydroxyl group at the ortho position is expected to cause a bathochromic (red) shift of the primary and secondary benzene absorption bands. The lone pairs of electrons on the nitrogen and oxygen atoms can participate in resonance with the benzene ring, extending the conjugated system and lowering the energy required for electronic transitions.

Table 3: Expected Electronic Transitions for this compound

| Expected λmax (nm) | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~210-230 | π→π | Primary benzene band (E-band), shifted by substituents. |

| ~260-290 | π→π | Secondary benzene band (B-band), fine structure often lost due to substitution. |

| >300 | n→π* | Transition involving non-bonding electrons on oxygen (carbonyl, hydroxyl, ether) and nitrogen atoms. Usually of lower intensity. |

X-ray Crystallography of this compound and its Analogues

While the specific crystal structure of this compound is not described in the reviewed literature, extensive data on its analogues provide profound insights into its likely solid-state structure, intermolecular interactions, and crystal packing. Analogues such as methyl 4-hydroxybenzoate, methyl 2-hydroxy-4-iodobenzoate, and methyl 4-hydroxy-3-nitrobenzoate serve as excellent models. nih.govmdpi.comnih.gov

Solid-State Structural Determination

X-ray crystallography reveals the precise three-dimensional arrangement of atoms in a crystal. Analogues of this compound commonly crystallize in monoclinic or orthorhombic systems. nih.govnih.govnih.gov The solid-state conformation is determined by a balance of intramolecular forces (e.g., steric hindrance, intramolecular hydrogen bonds) and intermolecular forces that drive crystal packing. For instance, in methyl 2-hydroxybenzoate derivatives, an intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen of the ester is a common and structurally defining feature. nih.gov This interaction tends to hold the ester group nearly coplanar with the aromatic ring.

Table 4: Crystallographic Data for Analogues of this compound

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| Methyl 4-hydroxybenzoate | C8H8O3 | Monoclinic | Cc | nih.gov |

| Methyl 2-hydroxy-4-iodobenzoate | C8H7IO3 | Monoclinic | P21/c | nih.gov |

| Methyl 4-hydroxy-3-nitrobenzoate | C8H7NO5 | Triclinic | P-1 | mdpi.com |

| Methyl 2-(4-hydroxybenzoyl)benzoate | C15H12O4 | Monoclinic | P21/c | nih.gov |

Analysis of Intermolecular Interactions and Packing

The packing of molecules in a crystal lattice is governed by a variety of intermolecular interactions. Beyond strong hydrogen bonds, weaker forces such as π-π stacking, C-H···O interactions, and van der Waals forces play a crucial role. mdpi.com In the crystal structures of aromatic esters, π-π stacking interactions between adjacent benzene rings are common, often in a head-to-tail or offset arrangement. mdpi.com For example, in methyl 4-hydroxy-3-nitrobenzoate, π-stacking interactions are observed with centroid-to-centroid distances between 3.6 and 3.8 Å. mdpi.com The bulky morpholine group in this compound would significantly influence the crystal packing, potentially leading to layered structures or more complex three-dimensional networks.

Computational Chemistry and Theoretical Studies on Methyl 2 Hydroxy 4 Morpholinobenzoate

Reaction Mechanism Modeling and Transition State Analysis

No information was found regarding the computational modeling of the synthetic pathways, reaction mechanisms, or transition state analyses for Methyl 2-hydroxy-4-morpholinobenzoate.

Computational Elucidation of Synthetic Pathways

Specific computational studies elucidating the synthetic pathways for this compound are not available in the searched scientific literature.

Energetics and Kinetics of Key Transformations

Data on the energetics and kinetics of key chemical transformations involving this compound, derived from computational modeling, is not publicly available.

Molecular Electrostatic Potential (MESP) Mapping and Reactivity Prediction

A Molecular Electrostatic Potential (MESP) map for this compound has not been published in the reviewed literature. Therefore, predictions of its reactivity based on MESP analysis are not available.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Properties

There are no published studies detailing the Frontier Molecular Orbital (HOMO-LUMO) analysis of this compound. Consequently, information regarding its charge transfer properties, derived from such analysis, is unavailable.

Chemical Reactivity and Derivatization Strategies of Methyl 2 Hydroxy 4 Morpholinobenzoate

Functional Group Transformations of the Ester Moiety

The methyl ester group is a primary target for derivatization. Key transformations include hydrolysis, amidation, and reduction.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-hydroxy-4-morpholinobenzoic acid. This reaction is typically carried out under basic conditions, for example, using sodium hydroxide, to yield the carboxylate salt, which can then be acidified to produce the free acid. This carboxylic acid derivative is a crucial intermediate for the synthesis of amides and other esters.

Amidation: Direct reaction of the ester with amines can form amides, although this often requires harsh conditions. A more common and efficient method involves the initial hydrolysis of the ester to the carboxylic acid, followed by a coupling reaction with an amine using standard coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Reduction: The ester functionality can be reduced to a primary alcohol, yielding (2-hydroxy-4-morpholinophenyl)methanol. nih.gov Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required for this transformation. This opens up avenues for derivatives based on the resulting benzyl (B1604629) alcohol.

| Reaction | Typical Reagents | Product Class |

| Hydrolysis | NaOH, H₂O then H₃O⁺ | Carboxylic Acid |

| Amidation | 1. NaOH, H₂O 2. R-NH₂, Coupling Agent | Amide |

| Reduction | LiAlH₄, THF | Primary Alcohol |

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and can undergo several important reactions, primarily O-alkylation and O-acylation.

O-Alkylation (Etherification): The hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base. The base, such as potassium carbonate, deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then displaces the halide from the alkylating agent. This allows for the introduction of a wide variety of alkyl or substituted alkyl groups.

O-Acylation (Esterification): Reaction with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) leads to the formation of a new ester at the phenolic position. This reaction is often used to protect the hydroxyl group or to introduce specific acyl moieties that can influence the molecule's properties.

Modifications of the Morpholine (B109124) Ring and Nitrogen Atom

The morpholine ring provides further opportunities for derivatization. researchgate.net The nitrogen atom, being a tertiary amine, is nucleophilic and basic.

N-Alkylation (Quaternization): The nitrogen atom can react with alkyl halides to form a quaternary ammonium (B1175870) salt. This transformation introduces a permanent positive charge to the molecule, which can significantly impact its solubility and biological interactions.

Oxidative C-H Functionalization: While direct modification of the morpholine C-H bonds is challenging, advanced catalytic methods could potentially enable their functionalization, offering novel derivatization pathways.

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzoate (B1203000) Ring

The benzene (B151609) ring is activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl and morpholino groups.

Electrophilic Aromatic Substitution: The -OH and -N(CH₂)₂O groups are ortho-, para-directing activators. In this specific substitution pattern, the positions ortho to the powerful activating groups (C3 and C5) are the most nucleophilic and thus the most likely sites for electrophilic attack. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation can be performed. masterorganicchemistry.com For instance, nitration using a mixture of nitric and sulfuric acid would introduce a nitro group, likely at the C3 or C5 position. aiinmr.comyoutube.com The formation of the nitronium ion (NO₂⁺) is the key step in this process. masterorganicchemistry.comaiinmr.com The resulting nitro derivative can be further modified, for example, by reduction to an amino group.

Synthesis and Characterization of Novel Derivatives and Analogues

The synthesis of new derivatives often involves a multi-step approach, combining the reactions described above. For example, a library of amide derivatives could be synthesized by first hydrolyzing the ester, followed by coupling the resulting carboxylic acid with a diverse set of amines. researchgate.net

The characterization of these novel compounds is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups (e.g., O-H, C=O, N-H) based on their characteristic vibrational frequencies. ijpcbs.com

Elemental Analysis: This provides the percentage composition of elements (C, H, N, etc.) in the molecule, which is compared with the calculated values for the proposed structure.

| Technique | Information Obtained |

| ¹H NMR | Number and type of protons, connectivity |

| ¹³C NMR | Number and type of carbon atoms |

| Mass Spectrometry | Molecular weight and fragmentation |

| IR Spectroscopy | Presence of functional groups |

| Elemental Analysis | Elemental composition |

Mechanistic Investigations of Chemical Transformations

Understanding the reaction mechanisms is fundamental for controlling reaction outcomes and optimizing conditions. For electrophilic aromatic substitution on the benzoate ring, the mechanism involves the attack of the electron-rich aromatic ring on the electrophile (e.g., NO₂⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or benzenium ion. libretexts.org The stability of this intermediate is enhanced by the electron-donating hydroxyl and morpholino groups. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.comlibretexts.org The regioselectivity (substitution at C3 or C5) is dictated by the directing effects of the existing substituents.

Structure Activity Relationship Sar Studies for Methyl 2 Hydroxy 4 Morpholinobenzoate Derivatives

Systematic Structural Modifications around the Methyl 2-hydroxy-4-morpholinobenzoate Core

Systematic structural modifications of the this compound scaffold have been undertaken to probe the key molecular features required for biological activity. Research has focused on altering several key positions of the molecule, including the central aromatic ring, the morpholine (B109124) substituent, and the ester group, to establish a comprehensive structure-activity relationship (SAR).

One area of focus has been the substitution pattern on the central benzoic acid ring. Studies have explored variations in the relative positions of the morpholine group and other substituents to understand the spatial requirements for optimal target interaction. For instance, the substitution pattern between the morpholine and an N-benzyl group has been shown to be a critical determinant of activity. nih.govrsc.org

Modifications to the morpholine ring itself have also been investigated. While the morpholine moiety is often considered important for the pharmacokinetic properties of a molecule, its role in target binding has also been assessed through the synthesis of analogs with alternative heterocyclic systems.

Furthermore, the ester group of this compound has been a target for modification. Conversion of the methyl ester to other functional groups, such as carboxylic acids or hydroxamic acids, has been explored to modulate the compound's physicochemical properties and its interaction with biological targets. nih.govrsc.org

Correlation of Structural Features with Specific Biological Target Interactions (in vitro)

In vitro studies have been instrumental in correlating the structural features of this compound derivatives with their interactions with specific biological targets. A significant body of research has focused on the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in the dysregulation of choline (B1196258) phospholipid metabolism in various cancers. rsc.org

The anti-proliferative activity of synthesized compounds has been evaluated against cancer cell lines such as MDA-MB-231 and HCT116. rsc.org These assays have revealed that specific structural modifications can significantly impact the inhibitory potential of the compounds. For example, the conversion of the methyl ester to a carboxylic acid or a hydroxamic acid has been shown to influence enzyme inhibition. nih.gov

The substitution pattern on the central ring has also been demonstrated to be crucial for PC-PLC inhibition. A comparison between derivatives with a 2,5-substitution pattern and those with a 2,4-substitution pattern revealed a notable difference in inhibitory activity. nih.gov

The following table summarizes the inhibitory activity of selected derivatives against PC-PLC, highlighting the impact of structural modifications.

| Compound ID | Core Structure Modification | Substitution Pattern | Target | In Vitro Activity |

| 1b | Carboxylic Acid Derivative | 2,5-substitution | PC-PLC | 89.3% inhibition |

| 2b | Hydroxamic Acid Derivative | 2,5-substitution | PC-PLC | 69.5% inhibition |

| 11f | Carboxylic Acid Derivative | 2,4-substitution | PC-PLC | 66.9% inhibition |

| 12f | Hydroxamic Acid Derivative | 2,4-substitution | PC-PLC | 52.5% inhibition |

This table is generated based on data presented in the referenced literature and is for illustrative purposes. nih.gov

Impact of Substituent Effects on Molecular Recognition and Binding Affinities

The nature and position of substituents on the this compound scaffold have a profound impact on molecular recognition and binding affinities. The electronic and steric properties of these substituents can either enhance or diminish the interaction with the target protein.

For instance, in the context of PC-PLC inhibition, the alteration of the ring substitution pattern from a 2,5- to a 2,4-relationship between the morpholine and an N-benzyl group led to a significant decrease in inhibitory activity. Specifically, for carboxylic acid-bearing compounds, this change resulted in a 3-fold decrease in inhibition. nih.gov A similar, albeit less pronounced, effect was observed for the corresponding hydroxamic acids, where a 1.5-fold decrease in enzyme inhibition was noted. nih.gov

These findings suggest that the precise positioning of functional groups is critical for establishing the necessary interactions within the binding site of the target enzyme. The observed decrease in activity with the 2,4-substitution pattern indicates a less favorable orientation of the molecule for binding, potentially due to steric hindrance or the loss of key hydrogen bonding or hydrophobic interactions.

Mechanistic Investigations of Methyl 2 Hydroxy 4 Morpholinobenzoate and Analogues in Biological Systems in Vitro Focus

Target Identification and Validation at the Molecular Level (e.g., QcrB inhibition)

Analogues derived from Methyl 2-hydroxy-4-morpholinobenzoate have been identified as novel inhibitors of Mycobacterium tuberculosis (Mtb). ambeed.com The primary molecular target for some of these analogues has been validated as QcrB, a subunit of the cytochrome bcc complex essential for cellular respiration in Mtb. ambeed.com Inhibition of QcrB disrupts the electron transport chain, leading to a bactericidal effect against both replicating and non-replicating Mtb. ambeed.com The identification of QcrB as the target provides a clear molecular basis for the antitubercular activity of this class of compounds.

Enzyme Inhibition Kinetics and Molecular Mechanisms

The study of enzyme inhibition kinetics is crucial for understanding the potency and mechanism of action of drug candidates. For analogues of this compound that target enzymes, kinetic studies can reveal whether they act as competitive, non-competitive, or uncompetitive inhibitors. This information helps in elucidating how the inhibitor interacts with the enzyme and its substrate. While detailed kinetic data for the inhibition of QcrB by specific morpholino thiophene (B33073) analogues are part of ongoing research, the determination of the half-maximal inhibitory concentration (IC50) is a common practice to quantify their potency.

Molecular Recognition Studies with Biological Macromolecules (e.g., protein binding)

The interaction between a small molecule and its target protein is fundamental to its biological activity. Molecular recognition studies for analogues of this compound would involve investigating their binding to the QcrB protein. Such studies can be performed using techniques like fluorescence quenching, which can provide insights into the binding mechanism and thermodynamic parameters of the interaction. The binding of these compounds to serum albumin, the primary protein transporter in blood plasma, is also a critical factor influencing their pharmacokinetic properties. Understanding these molecular interactions is key to optimizing the design of more effective inhibitors.

Modulation of Cellular Pathways (in vitro models)

Beyond direct target inhibition, the broader effects of these compounds on cellular pathways are of significant interest. The following subsections detail the investigation of these effects in various in vitro models.

Investigation of Inflammatory Response Pathways (e.g., NO, COX-2, cytokines)

The inflammatory response is a complex process involving various mediators, including nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines. The induction of COX-2 is a key feature of inflammatory processes and is often mediated by pro-inflammatory cytokines. While direct studies on the effect of this compound or its close analogues on these specific inflammatory pathways are not detailed in the available literature, the inhibition of pathways leading to the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) via COX-2 inhibition is a common strategy for anti-inflammatory drug development.

Mechanistic Studies on Apoptosis and Autophagy Induction

Apoptosis and autophagy are two crucial cellular processes that determine cell fate. There is a complex interplay between these two pathways, with autophagy sometimes acting as a pro-survival mechanism against apoptotic cell death. The induction of apoptosis is a desired outcome for anti-cancer agents. While there is no direct evidence linking this compound or its antitubercular analogues to the modulation of apoptosis and autophagy, these pathways are important areas of investigation for novel bioactive compounds.

Analysis of Signaling Protein Phosphorylation (e.g., ERK, p38, JNK, IκBα)

Mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK are key regulators of various cellular processes, including inflammation and apoptosis. The phosphorylation state of these proteins, as well as regulatory proteins like IκBα in the NF-κB pathway, is indicative of their activation status. Investigating the effects of novel compounds on the phosphorylation of these signaling proteins can provide valuable insights into their mechanism of action at the cellular level. Currently, there is a lack of specific data on how this compound or its analogues affect these particular signaling pathways.

Applications of Methyl 2 Hydroxy 4 Morpholinobenzoate in Advanced Materials Science

Polymer Chemistry and Specialty Polymer Synthesis

There is no available information on the use of Methyl 2-hydroxy-4-morpholinobenzoate in polymer chemistry.

Incorporation into Polymer Backbones or Side Chains

No research has been found that describes the incorporation of this compound into either the backbone or side chains of polymers.

Tailoring Polymer Properties (e.g., durability, performance)

As there is no information on its use in polymers, there is consequently no data on how this compound might be used to tailor polymer properties such as durability or performance.

Role in Other Specialty Chemical Formulations

There is no publicly available information detailing the role of this compound in any other specialty chemical formulations within the field of advanced materials science.

Future Directions and Emerging Research Areas for Methyl 2 Hydroxy 4 Morpholinobenzoate

Development of Highly Efficient and Sustainable Synthetic Methodologies

The future synthesis of Methyl 2-hydroxy-4-morpholinobenzoate will likely prioritize the development of environmentally benign and economically viable synthetic routes. Current synthetic organic chemistry trends suggest a move away from traditional, often harsh, reaction conditions towards more sustainable practices. This could involve the exploration of catalytic methods, such as transition-metal catalysis or organocatalysis, to improve reaction efficiency and reduce waste. The principles of green chemistry, including the use of safer solvents, renewable starting materials, and energy-efficient processes, will be central to these new methodologies.

Table 1: Potential Sustainable Synthetic Approaches

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Flow Chemistry | Enhanced reaction control, improved safety, ease of scalability | Optimization of reactor design, catalyst immobilization |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable enzymes | Enzyme screening and engineering, process optimization |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Method development for specific reaction steps |

Integration of Advanced AI/Machine Learning for Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new molecules. For this compound, these computational tools could be employed to predict its physicochemical properties, biological activity, and potential toxicological profile. By training algorithms on large datasets of known molecules, researchers can create predictive models to guide the design of novel analogs with improved characteristics. This in silico approach can significantly accelerate the research and development process by prioritizing the synthesis of compounds with the highest probability of success.

Exploration of Novel Biological Targets and Therapeutic Modalities

While the specific biological activities of this compound are yet to be extensively studied, its chemical structure suggests potential interactions with various biological targets. Future research should focus on high-throughput screening campaigns to identify its potential therapeutic applications. The morpholine (B109124) and benzoate (B1203000) moieties are present in numerous biologically active compounds, indicating that this molecule could be a valuable scaffold for drug discovery. Investigating its effects on a wide range of cellular pathways and disease models will be crucial in uncovering its therapeutic potential.

Materials Innovation through Structure-Property Relationship Engineering

The unique structural features of this compound may also lend themselves to applications in materials science. The aromatic ring system and the presence of heteroatoms could enable its use as a building block for novel organic materials with interesting electronic, optical, or self-assembly properties. By systematically modifying its chemical structure, researchers can tune its properties to create materials tailored for specific applications, such as organic light-emitting diodes (OLEDs), sensors, or smart materials. Understanding the relationship between its molecular structure and its macroscopic properties will be key to unlocking its potential in this area.

Interdisciplinary Approaches Combining Chemistry, Biology, and Materials Science

The comprehensive exploration of this compound will necessitate a highly interdisciplinary approach. Collaboration between synthetic chemists, computational scientists, biologists, and materials scientists will be essential to fully realize its potential. By integrating expertise from these diverse fields, researchers can create a synergistic research program that spans from the design and synthesis of the molecule to the evaluation of its biological activity and the development of novel materials. This collaborative effort will be crucial for translating fundamental discoveries into practical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-hydroxy-4-morpholinobenzoate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via esterification of 2-hydroxy-4-morpholinobenzoic acid with methanol using acid catalysts (e.g., H₂SO₄). Key parameters include temperature control (60–80°C) and stoichiometric ratios (1:5 molar ratio of acid to methanol). Post-reaction purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity . Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:2) or HPLC (C18 column, 254 nm detection).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., morpholine ring protons at δ 3.6–3.8 ppm, ester carbonyl at ~168 ppm).

- FTIR : Identify key functional groups (ester C=O stretch at ~1720 cm⁻¹, hydroxyl O-H stretch at 3200–3400 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

Cross-validate results with computational data (e.g., PubChem-derived InChI or SMILES) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow OSHA/NIOSH guidelines:

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of aerosols .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste services .

Advanced Research Questions

Q. How does the morpholine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The morpholine group’s electron-donating nitrogen enhances resonance stabilization at the para position, directing electrophilic attacks to the ortho-hydroxy site. To test this, conduct regioselectivity studies using alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF). Analyze products via LC-MS to quantify substitution patterns .

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from solvent effects or tautomerism. For example:

- Dynamic NMR : Probe temperature-dependent shifts to identify tautomeric equilibria (e.g., keto-enol forms).

- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-31G* level) to validate assignments .

- Interlaboratory Validation : Use certified reference materials (CRMs) to calibrate instruments .

Q. How can researchers address gaps in ecotoxicological data for this compound?

- Methodological Answer : Design tiered assays:

- Acute Toxicity : Perform Daphnia magna immobilization tests (OECD 202) at 0.1–10 mg/L concentrations.

- Biodegradation : Use OECD 301F (manometric respirometry) to assess mineralization rates.

- QSAR Modeling : Predict bioaccumulation potential (log P ~2.5) using EPI Suite or TEST software .

Q. What experimental designs optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.